molecular formula C10H16O4 B1624875 Ethyl 2,4-dioxooctanoate CAS No. 102540-71-6

Ethyl 2,4-dioxooctanoate

Cat. No.: B1624875
CAS No.: 102540-71-6
M. Wt: 200.23 g/mol
InChI Key: XVWFJKVWKCCZME-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxooctanoate is an organic compound with the molecular formula C10H16O4 It is an ester derived from the reaction between 2-hexanone and diethyl oxalate

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxooctanoate can be synthesized through the condensation reaction of 2-hexanone with diethyl oxalate. The reaction typically involves the use of sodium ethanolate as a catalyst and can be carried out at room temperature or under reflux conditions . The general reaction scheme is as follows:

2-Hexanone+Diethyl oxalateNaOEtEthyl 2,4-dioxooctanoate\text{2-Hexanone} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt}} \text{this compound} 2-Hexanone+Diethyl oxalateNaOEt​Ethyl 2,4-dioxooctanoate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, often involving precise temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxooctanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Ethyl 2,4-dioxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester with similar reactivity but different applications.

    Methyl butyrate: Another ester with a similar structure but different physical properties and uses.

    Ethyl propionate: Shares some chemical properties but differs in its industrial applications.

Uniqueness: Ethyl 2,4-dioxooctanoate is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions compared to simpler esters. Its ability to form stable intermediates makes it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

ethyl 2,4-dioxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-5-6-8(11)7-9(12)10(13)14-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFJKVWKCCZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451271
Record name Ethyl 2,4-dioxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102540-71-6
Record name Ethyl 2,4-dioxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl oxalate (97.21 g) and hexan-2-one (66.58 g) was added dropwise to a solution of sodium ethoxide (50.1 g) in ethanol (160 ml) at reflux. The resultant mixture was heated at reflux for 2 h. The cooled reaction mixture was poured into a stirring mixture of ice (500 g) and water (100 ml) and the resultant slurry adjusted to pH 1.5(conc.H2SO4). The two layers were separated and the bottom layer extracted with toluene (2×200 ml). The combined organics were washed with brine (200 ml), dried and concentrated in vacuo to give a residue (107 g) which was purified by distillation to afford the title compound as a colourless liquid (67.2 g).
Quantity
97.21 g
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reactant
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66.58 g
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reactant
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50.1 g
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reactant
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160 mL
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solvent
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resultant mixture
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ice
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500 g
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of sodium (9.3 g) in ethanol (200 ml) was added dropwise a mixture of diethyl oxalate (60 g) and 2-hexanone (40.9 g) with stirring. The reaction mixture was allowed to stand at room temperature for 45 hours. To a mixture of 1N-hydrochloric acid (500 ml) and hexane (500 ml) was added dropwise the reaction mixture with stirring vigorously. After the addition, water (500 ml) was added. The organic layer was washed with water (100 ml ×3), dried, and the solvent was removed by evaporation in vacuo. The residue was distilled under reduced pressure and the distillate at the boiling point of 110° to 111° C. (6 mmHg) was collected to give the desired product (57 g, 70%).
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9.3 g
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200 mL
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60 g
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40.9 g
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500 mL
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reactant
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500 mL
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500 mL
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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